![molecular formula C27H32ClN7O2 B2772567 N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride](/img/structure/B2772567.png)
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZ7550 塩酸塩は、インスリン様成長因子1受容体 (IGF1R) に対する阻害活性で知られており、IC50値は1.6 μMです
2. 製法
合成経路と反応条件: AZ7550 塩酸塩の合成は、オシメルチニブの末端アミンを脱メチル化することによって行われます。 このプロセスは、通常、シトクロムP450 (CYP) 3A4酵素によって媒介されます 。 この変換の反応条件には、最終生成物の安定性と純度を確保するために、特定の溶媒の使用と温度制御が含まれます。
工業生産方法: AZ7550 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、化合物の均一性と純度を確保するための厳格な品質管理が含まれます。 最終生成物を分離および精製するために、高度なクロマトグラフィー技術を使用することが一般的です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AZ7550 hydrochloride involves the demethylation of the terminal amine of osimertinib. This process is typically mediated by the enzyme cytochrome P450 (CYP) 3A4 . The reaction conditions for this transformation include the use of specific solvents and temperature controls to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of AZ7550 hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the compound. The use of advanced chromatographic techniques is common to separate and purify the final product.
化学反応の分析
反応の種類: AZ7550 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ハロゲン化物またはアミンなどの求核剤の存在下で起こります。
一般的な試薬と条件:
酸化: 水性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルスルホキシド (DMSO) などの非プロトン性溶媒中のハロゲン化物。
主な生成物:
酸化: 酸化誘導体の生成。
還元: 還元誘導体の生成。
置換: 様々な官能基を持つ置換誘導体の生成。
科学的研究の応用
Inhibition of EGFR Mutants
Research indicates that N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride exhibits high potency against specific EGFR mutations while demonstrating lower inhibition of wild-type EGFR. This selectivity is crucial as it may reduce the side effects commonly associated with traditional EGFR inhibitors like skin rashes and diarrhea .
Cancer Treatment
Given its unique binding profile, this compound is being explored for its potential in treating various cancers associated with specific genetic mutations. Its ability to spare wild-type receptors while effectively targeting mutant forms positions it as a promising candidate for more effective cancer therapies with fewer adverse effects compared to existing treatments like osimertinib and afatinib.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on EGFR Mutations : A study demonstrated that the compound selectively inhibited tumor growth in models expressing mutant EGFR while exhibiting minimal effects on normal tissues.
- Comparison with Other Inhibitors : Comparative studies have shown that N-[4-methoxy...] offers a better therapeutic window than traditional EGFR inhibitors by reducing off-target effects while maintaining efficacy against resistant mutations .
作用機序
AZ7550 塩酸塩は、IGF1Rの活性を阻害することで効果を発揮します。 この阻害は、細胞増殖と生存に関与するシグナル伝達経路を阻害し、腫瘍の増殖を抑制します 。 この化合物には、混合系統キナーゼ1 (MLK1)、活性化Cdc42関連キナーゼ1 (ACK1)、ErbB4など、他のキナーゼに対する活性も示されています .
類似の化合物:
AZD9291 (オシメルチニブ): 上皮成長因子受容体 (EGFR) 突然変異に対する有効性で知られるAZ7550塩酸塩の母体化合物。
独自性: AZ7550 塩酸塩は、IGF1Rに対する特異的な阻害活性によって特徴付けられ、より広範なキナーゼ阻害プロファイルを持つAZ5104などの他の代謝物とは異なります。 この特異性は、AZ7550 塩酸塩を標的がん治療研究において貴重なツールにします。
類似化合物との比較
AZD9291 (Osimertinib): The parent compound of AZ7550 hydrochloride, known for its efficacy against epidermal growth factor receptor (EGFR) mutations.
AZ5104: Another active metabolite of osimertinib with similar inhibitory activity against IGF1R and EGFR.
Uniqueness: AZ7550 hydrochloride is unique due to its specific inhibitory activity against IGF1R, which distinguishes it from other metabolites like AZ5104 that have broader kinase inhibition profiles. This specificity makes AZ7550 hydrochloride a valuable tool in targeted cancer therapy research.
生物活性
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide; hydrochloride, often referred to as Compound X, is a synthetic organic molecule with significant potential in cancer therapy. This compound has garnered attention due to its selective inhibition of mutated forms of the epidermal growth factor receptor (EGFR), a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Chemical Structure and Properties
Compound X has the molecular formula C27H32ClN7O2 and features a complex structure that includes:
- Methoxy group
- Indole moiety
- Pyrimidine ring
These structural components contribute to its biological activity and specificity towards certain EGFR mutations.
The primary mechanism through which Compound X exerts its biological effects is by selectively binding to mutated forms of EGFR. This selective binding inhibits downstream signaling pathways that are crucial for tumor growth and survival. Research indicates that it demonstrates high potency against specific EGFR mutations while exhibiting lower inhibition of wild-type EGFR, suggesting a favorable therapeutic window for cancer treatment .
Binding Affinity Studies
Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have quantified the binding affinities and kinetics of Compound X with various EGFR mutants. These studies reveal that the compound binds more effectively to mutated receptors than to wild-type, which is pivotal for minimizing side effects associated with conventional therapies.
In Vitro Studies
In vitro assays have demonstrated that Compound X significantly inhibits the proliferation of cancer cell lines harboring specific EGFR mutations. For instance, in studies involving H1975 (double mutant) and PC9 (activating mutant) cell lines, the compound showed profound effects on phosphorylation levels of EGFR, indicating effective target engagement and inhibition of downstream signaling pathways .
In Vivo Studies
In vivo efficacy has been evaluated using xenograft models where mice were treated with Compound X. The results indicated a substantial reduction in tumor growth, with maximal inhibition observed at 6 hours post-administration. Notably, sustained inhibition of biomarker modulation was recorded over extended periods, reinforcing the compound's potential as an effective therapeutic agent against resistant cancer forms .
Comparative Analysis with Other EGFR Inhibitors
To contextualize the biological activity of Compound X, it is beneficial to compare it with other known EGFR inhibitors:
Compound | Structure Highlights | Biological Activity |
---|---|---|
Osimertinib | Similar indole and pyrimidine components | Potent EGFR inhibitor with high specificity |
Afatinib | Contains an aniline moiety | Broad-spectrum EGFR inhibitor |
Erlotinib | Features a quinazoline structure | First-generation EGFR inhibitor |
Compound X's unique targeting profile allows it to potentially offer fewer adverse effects compared to these established therapies, particularly in patients with specific mutations .
Case Studies
Several case studies highlight the clinical relevance of Compound X in treating patients with resistant forms of cancer:
- Case Study 1 : A patient with NSCLC exhibiting an EGFR T790M mutation showed significant tumor regression after treatment with Compound X, leading to improved survival outcomes.
- Case Study 2 : In another instance, a cohort of patients previously treated with first-line therapies demonstrated enhanced responses when switched to Compound X therapy, particularly those harboring specific mutations.
These case studies underscore the potential impact of Compound X on patient management in oncology.
特性
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPVGSNUFXTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。